![molecular formula C20H22N2O5 B5536289 8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536289.png)

8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazaspiro decanone derivatives, including compounds similar to 8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, typically involves complex organic synthesis routes that may include Michael addition reactions, cyclization, and substitutions. The synthetic pathways aim to introduce specific functional groups at strategic positions to modulate the molecule's biological activity and physicochemical properties (Caroon et al., 1981).

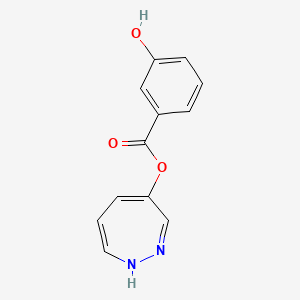

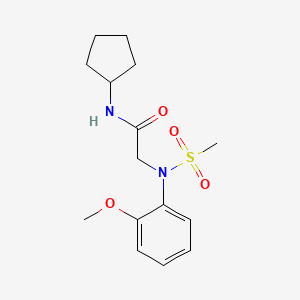

Molecular Structure Analysis

The molecular structure of diazaspiro decanone derivatives features a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, which may be substituted with various groups to enhance biological activity. Crystallographic studies have provided insights into the three-dimensional configurations, revealing that the furan and cyclohexane rings can adopt specific conformations that are crucial for the compound's interaction with biological targets (Wang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is influenced by its functional groups and spirocyclic structure. It can undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, which are fundamental for its synthesis and modification. The presence of the furoyl and phenoxyethyl groups also affects its chemical properties, such as solubility and stability (Ahmed et al., 2012).

Applications De Recherche Scientifique

Antioxidant and Antimicrobial Applications

- Chlorogenic Acid and Related Compounds : Studies have demonstrated the health-promoting properties of chlorogenic acid, a phenolic compound, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a nutraceutical for the prevention and treatment of metabolic syndrome and associated disorders highlights the potential for similar compounds to be used in health-related applications. Furthermore, chlorogenic acid's antimicrobial activity against a wide range of organisms suggests that related compounds might also find use as natural food preservatives or in the development of new antimicrobial agents (Jesús Santana-Gálvez et al., 2017).

Applications in Synthetic Chemistry and Materials Science

- Conversion of Biomass to Furan Derivatives : The synthesis and application of furan derivatives from plant biomass, such as 5-Hydroxymethylfurfural (HMF), underscore the potential of related compounds in the production of sustainable chemicals, polymers, and fuels. This aligns with the exploration of specialized compounds for their utility in green chemistry and as feedstock for the chemical industry (V. M. Chernyshev et al., 2017).

Potential in Cosmetic and Pharmaceutical Formulations

- Hydroxycinnamic Acids in Cosmeceuticals : The review on hydroxycinnamic acids and their derivatives emphasizes their multifunctional uses in cosmetics, suggesting potential applications for related compounds in anti-aging, anti-inflammatory, and skin protection formulations. Their antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and UV protective effects make them promising candidates for the formulation of dietary supplements and functional foods, which could extend to similar novel compounds (Oludemi Taofiq et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

8-(furan-2-carbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c23-18(17-7-4-13-26-17)21-10-8-20(9-11-21)15-22(19(24)27-20)12-14-25-16-5-2-1-3-6-16/h1-7,13H,8-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKRVDQRERSIEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CN(C(=O)O2)CCOC3=CC=CC=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5536228.png)

![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)

![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)

![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)

![2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)

![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)